molecular formula C10H15IN2 B8330356 Diethyl-(4-iodo-pyridin-2-ylmethyl)-amine

Diethyl-(4-iodo-pyridin-2-ylmethyl)-amine

Cat. No. B8330356
M. Wt: 290.14 g/mol
InChI Key: UVGLWWWFTHQOTM-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Combine 4-iodo-2-methyl-pyridine (1.1 g, 5 mmol), NBS (0.98 g, 1.1 equiv.) and carbon tetrachloride (50 mL) in a round bottomed flask under nitrogen. Add AIBN (82 mg, 0.1 equiv.) and heat reaction overnight at reflux. Filter the reaction, washing with hexanes. Concentrate filtrate to approximately 10-20 mL volume. Redissolve in THF (20 mL) and cool to 0° C. under nitrogen. Add diethylamine (1.04 mL, 2 equiv.) dropwise via syringe and stir one hour at 0° C. Remove cooling bath and let warm to room temperature. After 6 hours total, concentrate to dryness and purify by silica gel (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate) to give a tan liquid (0.51 g, 35% over 2 steps). MS (ES), m/z 291.0 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
Quantity
82 mg
Type
reactant
Reaction Step Three
Quantity
1.04 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[CH2:9]1[C:14](=O)[N:13](Br)[C:11](=O)[CH2:10]1.CC(N=NC(C#N)(C)C)(C#N)C.C(NCC)C>C(Cl)(Cl)(Cl)Cl>[CH2:11]([N:13]([CH2:14][CH3:9])[CH2:8][C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][N:5]=1)[CH3:10]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
IC1=CC(=NC=C1)C
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
82 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
1.04 mL
Type
reactant
Smiles
C(C)NCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
washing with hexanes
DISSOLUTION
Type
DISSOLUTION
Details
Redissolve in THF (20 mL)
CUSTOM
Type
CUSTOM
Details
Remove
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
let warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify by silica gel (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate)
CUSTOM
Type
CUSTOM
Details
to give a tan liquid (0.51 g, 35% over 2 steps)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)N(CC1=NC=CC(=C1)I)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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